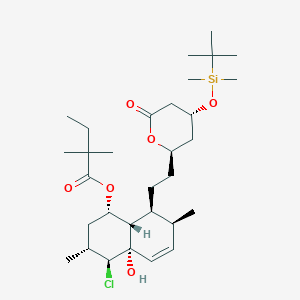

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin

Descripción general

Descripción

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin is a derivative of Simvastatin, a widely used cholesterol-lowering agent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin typically involves multiple steps, starting from Simvastatin. The key steps include:

Protection of the hydroxy group: The hydroxy group of Simvastatin is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Chlorination: The protected Simvastatin is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Deprotection: The final step involves the removal of the tert-butyldimethylsilyl protecting group using a fluoride source such as tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production of 4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.

Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dechlorinated product.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

The compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility, making it suitable for various biological applications.

Synthesis of Simvastatin Analogs

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin serves as an important intermediate in the synthesis of novel Simvastatin analogs. These analogs can potentially exhibit improved pharmacological properties or reduced side effects compared to the parent compound. Research has shown that modifications at the 5' position can lead to enhanced efficacy against hyperlipidemia .

Pharmacological Studies

The compound has been investigated for its effects on lipid metabolism and its role in lowering cholesterol levels. Studies indicate that derivatives of Simvastatin can influence the expression of genes involved in lipid metabolism, thereby providing insights into their mechanisms of action .

Drug Formulation Development

Research has focused on incorporating this compound into various drug formulations to improve bioavailability and therapeutic outcomes. Its unique chemical structure allows for better solubility in lipid-based formulations, which is critical for oral delivery systems .

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry for developing methods to quantify Simvastatin and its metabolites in biological samples. This is crucial for pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) of statins in clinical settings .

Case Study 1: Synthesis and Evaluation of New Analogues

A study published in a peer-reviewed journal explored the synthesis of several new analogs derived from this compound. The researchers evaluated their cholesterol-lowering effects in animal models and found that certain analogs exhibited significantly improved potency compared to Simvastatin itself.

Case Study 2: Impact on Lipid Profiles

Another investigation examined the impact of this compound on lipid profiles in patients with dyslipidemia. The results demonstrated a marked reduction in LDL cholesterol levels, supporting its use as a therapeutic agent in managing cholesterol-related disorders.

Mecanismo De Acción

The mechanism of action of 4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin involves the inhibition of HMG-CoA reductase, the enzyme responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The presence of the tert-butyldimethylsilyl group may enhance the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

Simvastatin: The parent compound, widely used as a cholesterol-lowering agent.

Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.

Rosuvastatin: A statin with higher potency and different pharmacokinetic properties.

Uniqueness

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin is unique due to the presence of the tert-butyldimethylsilyl group, which may confer enhanced stability and bioavailability compared to other statins. Additionally, the chloro and hydroxy substituents provide opportunities for further chemical modifications and the development of novel derivatives with potentially improved therapeutic properties.

Actividad Biológica

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin is a derivative of the well-known cholesterol-lowering drug Simvastatin, which belongs to the statin class. This compound has garnered attention for its potential biological activities, including its effects on lipid metabolism, anti-inflammatory properties, and possible applications in cancer therapy. This article reviews the biological activity of this compound based on various research findings.

- Chemical Name : this compound

- CAS Number : 123852-10-8

- Molecular Formula : CHClOSi

The biological activity of this compound primarily involves the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the bloodstream.

Lipid Lowering Effects

Research indicates that derivatives of Simvastatin exhibit significant lipid-lowering effects. A study demonstrated that 4-tert-butyldimethylsilyl derivatives can enhance the bioavailability and efficacy of statins by improving their solubility and absorption in the gastrointestinal tract .

Anti-inflammatory Properties

In vitro studies have shown that this compound possesses anti-inflammatory properties. It has been observed to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. In a mouse model, it was found to inhibit tumor growth significantly when combined with photochemical internalization techniques, enhancing drug delivery to cancer cells . The compound's ability to induce apoptosis in cancer cells has also been documented, indicating its potential as a therapeutic agent in oncology.

Case Studies

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to confirm its safety for clinical use.

Propiedades

IUPAC Name |

[(1S,3R,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53ClO6Si/c1-11-30(7,8)28(34)37-24-16-20(3)27(32)31(35)15-14-19(2)23(26(24)31)13-12-21-17-22(18-25(33)36-21)38-39(9,10)29(4,5)6/h14-15,19-24,26-27,35H,11-13,16-18H2,1-10H3/t19-,20+,21+,22+,23-,24-,26-,27-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDNPDLGLCXCC-FSYOVWAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53ClO6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438779 | |

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123852-10-8 | |

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.